molecular formula C24H31N3O4S B4392420 1-({1-[(4-ethoxyphenyl)sulfonyl]-3-piperidinyl}carbonyl)-4-phenylpiperazine

1-({1-[(4-ethoxyphenyl)sulfonyl]-3-piperidinyl}carbonyl)-4-phenylpiperazine

Cat. No.: B4392420
M. Wt: 457.6 g/mol
InChI Key: BNWICQIQHOIRBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-({1-[(4-ethoxyphenyl)sulfonyl]-3-piperidinyl}carbonyl)-4-phenylpiperazine is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is commonly known as TAK-659 and belongs to the class of piperazine derivatives. TAK-659 has been extensively studied for its anti-inflammatory and anti-tumor properties.

Mechanism of Action

TAK-659 exerts its therapeutic effects by selectively inhibiting the activity of BTK. BTK is a crucial enzyme involved in the signaling pathway of B cells, which play a critical role in the immune system. Inhibition of BTK activity leads to the suppression of B cell activation, proliferation, and differentiation, ultimately resulting in the suppression of the immune response. This mechanism of action makes TAK-659 a potential treatment option for various autoimmune diseases.
Biochemical and Physiological Effects:
TAK-659 has been shown to have several biochemical and physiological effects. It has been found to inhibit the phosphorylation of BTK and downstream signaling molecules, leading to the suppression of B cell activation and proliferation. TAK-659 has also been shown to inhibit the production of inflammatory cytokines, such as TNF-alpha and IL-6, which play a crucial role in the development of inflammatory diseases.

Advantages and Limitations for Lab Experiments

TAK-659 has several advantages and limitations for lab experiments. One of the advantages is its high selectivity for BTK, which reduces the risk of off-target effects. TAK-659 is also highly potent, with a low IC50 value. However, one of the limitations of TAK-659 is its poor solubility in aqueous solutions, which can make it challenging to administer in vivo.

Future Directions

There are several future directions for research on TAK-659. One area of research could focus on the development of more potent and selective BTK inhibitors. Another area of research could explore the potential use of TAK-659 in combination with other drugs for the treatment of cancer and autoimmune diseases. Additionally, further studies could investigate the pharmacokinetics and pharmacodynamics of TAK-659 to optimize its therapeutic efficacy.
In conclusion, TAK-659 is a promising chemical compound with potential therapeutic applications for the treatment of cancer and autoimmune diseases. Its selective inhibition of BTK activity makes it a potential treatment option with fewer side effects than traditional chemotherapy and immunosuppressive drugs. With further research, TAK-659 could become a valuable addition to the arsenal of drugs used in the treatment of these diseases.

Scientific Research Applications

TAK-659 has shown promising results in the treatment of various diseases, including cancer and autoimmune disorders. It has been found to inhibit the activity of Bruton's tyrosine kinase (BTK), a key enzyme involved in the development and progression of cancer and autoimmune diseases. TAK-659 has also been shown to have anti-inflammatory properties, making it a potential treatment option for inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.

Properties

IUPAC Name

[1-(4-ethoxyphenyl)sulfonylpiperidin-3-yl]-(4-phenylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N3O4S/c1-2-31-22-10-12-23(13-11-22)32(29,30)27-14-6-7-20(19-27)24(28)26-17-15-25(16-18-26)21-8-4-3-5-9-21/h3-5,8-13,20H,2,6-7,14-19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNWICQIQHOIRBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)N2CCCC(C2)C(=O)N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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